Product packaging for 3-(Ethylthio)propanoyl chloride(Cat. No.:CAS No. 5944-02-5)

3-(Ethylthio)propanoyl chloride

Cat. No.: B3427446
CAS No.: 5944-02-5
M. Wt: 152.64 g/mol
InChI Key: UAPUUNSUMRICST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance in Synthetic Chemistry

While specific historical documentation detailing the first synthesis of 3-(Ethylthio)propanoyl chloride is not prominent in the surveyed literature, its development is intrinsically linked to the broader history of acyl chloride and organosulfur chemistry. The preparation of acyl chlorides from carboxylic acids using various chlorinating agents is a foundational transformation in organic synthesis. libretexts.orgchemguide.co.uk Common and well-established reagents for this conversion include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). chemguide.co.ukchemicalbook.com

The logical precursor to this compound is 3-(Ethylthio)propanoic acid. avantorsciences.com The synthesis of the target acyl chloride would be achieved by treating this precursor acid with one of the aforementioned chlorinating agents. This method is analogous to the preparation of similar compounds, such as 3-(methylthio)propanoyl chloride from 3-(methylthio)propionic acid and thionyl chloride.

The significance of this compound in synthetic chemistry lies in its dual functionality. It allows for the introduction of an ethylthio-substituted propionyl group into a target molecule through the highly reactive acyl chloride handle. This is particularly useful for constructing molecules that feature a thioether, a common motif in various functional materials and biologically relevant compounds.

Conceptual Framework within Organosulfur and Acyl Halide Chemistry

This compound is conceptually situated at the intersection of two major classes of organic compounds: acyl halides and organosulfur compounds.

Acyl Halide Reactivity: The acyl chloride functional group is the most prominent feature of the molecule's reactivity profile. Acyl chlorides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. docbrown.info This substitution makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. youtube.com This mechanism proceeds in two general stages:

Nucleophilic Addition: A nucleophile, such as water, an alcohol, or an amine, attacks the electrophilic carbonyl carbon. docbrown.infochemguide.co.uk This leads to the formation of a tetrahedral intermediate where the carbonyl double bond breaks, and the oxygen atom acquires a negative charge. chemguide.co.uk

Elimination: The tetrahedral intermediate is typically unstable. It collapses by reforming the carbon-oxygen double bond and eliminating the chloride ion, which is an excellent leaving group. docbrown.infochemguide.co.uk If the nucleophile was neutral (like water or an alcohol), a final deprotonation step occurs to yield the neutral product. youtube.comlibretexts.org

Common reactions exemplifying this framework include:

Hydrolysis: Reaction with water to form the parent 3-(Ethylthio)propanoic acid and hydrogen chloride. youtube.com

Esterification: Reaction with an alcohol to form an ethyl 3-(ethylthio)propanoate ester and hydrogen chloride. chemguide.co.uklibretexts.org

Amidation: Reaction with a primary or secondary amine to produce an N-substituted 3-(ethylthio)propanamide and an ammonium (B1175870) chloride salt. libretexts.orgchemguide.co.uk

Organosulfur Component: The molecule also contains a thioether (or sulfide) group (CH₃CH₂S-). Unlike the highly reactive acyl chloride, the thioether linkage is generally stable under the conditions used for nucleophilic acyl substitution, making it a robust functional handle that is carried through synthetic steps.

Overview of Research Trajectories for Related Chemical Entities

While dedicated research on this compound itself is limited in published materials, the research trajectories of structurally related compounds highlight its potential applications. The reactivity of the propanoyl chloride core is a key area of investigation. For instance, propionyl chloride and its derivatives are used in the acylation of heterocyclic compounds, such as in the synthesis of N-Propanoyl-1,3-thiazinane-2-thione, a scaffold that can be valuable in asymmetric synthesis. orgsyn.org

The synthesis of related β-substituted acyl chlorides is also an area of active interest. For example, methods have been developed for the one-step synthesis of 3-chloropropionyl chloride from acrylic acid and thionyl chloride in the presence of a basic organic compound. google.com This provides an efficient route to a similarly functionalized three-carbon acyl chloride. The conversion of 3-chloropropionic acid to 3-chloropropionyl chloride using reagents like triphosgene (B27547) has also been reported. chemicalbook.com

Furthermore, broader research into the formation of carbon-sulfur bonds is continually evolving. Modern synthetic methods focus on developing novel catalytic systems and sulfur sources for creating thioethers and thioesters, moving beyond traditional reagents. diva-portal.org These advancements provide a wider context for the utility and potential future applications of building blocks like this compound in the construction of complex sulfur-containing molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClOS B3427446 3-(Ethylthio)propanoyl chloride CAS No. 5944-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylsulfanylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClOS/c1-2-8-4-3-5(6)7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPUUNSUMRICST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5944-02-5
Record name 3-(ethylsulfanyl)propanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Design for 3 Ethylthio Propanoyl Chloride

Established Chlorination Routes for Carboxylic Acid Precursors

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. masterorganicchemistry.com Several well-established reagents are commonly employed for this purpose, with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) being the most prevalent. masterorganicchemistry.comjove.comlibretexts.org

Thionyl Chloride (SOCl₂): This reagent is widely used for the synthesis of acyl chlorides from carboxylic acids. ucla.edu The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride, along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.comlibretexts.org The volatile nature of these byproducts simplifies the purification of the final product. wikipedia.orgchemicalbook.com The reaction can be performed neat or in a suitable solvent, often at reflux temperatures. commonorganicchemistry.com A catalytic amount of dimethylformamide (DMF) is frequently added to accelerate the reaction. wikipedia.orgyoutube.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this conversion and is often preferred for its milder reaction conditions compared to thionyl chloride. wikipedia.orgresearchgate.net The reaction is typically carried out at room temperature in an inert solvent like dichloromethane (B109758) (DCM), with a catalytic amount of DMF. commonorganicchemistry.com The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates their removal from the reaction mixture. libretexts.org

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a solid reagent that reacts with carboxylic acids to yield acyl chlorides. libretexts.orgsavemyexams.com The other product of this reaction is phosphorus oxychloride (POCl₃), which can be separated from the acyl chloride by distillation. libretexts.org Phosphorus trichloride (B1173362) (PCl₃) can also be used, though it requires heating. savemyexams.com

For the specific synthesis of 3-(ethylthio)propanoyl chloride, the reaction would involve treating 3-(ethylthio)propanoic acid with one of these chlorinating agents. The presence of the thioether group requires careful consideration of reaction conditions to avoid potential side reactions.

Catalytic Approaches to Acyl Halide Formation

Catalysis plays a significant role in enhancing the efficiency and selectivity of acyl chloride synthesis. The most common catalyst used in conjunction with thionyl chloride and oxalyl chloride is dimethylformamide (DMF). wikipedia.orgcommonorganicchemistry.com

The catalytic cycle with oxalyl chloride and DMF involves the initial formation of the Vilsmeier reagent, an iminium intermediate, from the reaction between oxalyl chloride and DMF. wikipedia.org This reagent then activates the carboxylic acid, which subsequently reacts with the liberated chloride ion to form the acyl chloride and regenerate the DMF catalyst. wikipedia.org

In recent years, there has been growing interest in developing heterogeneous catalysts for acyl chloride synthesis to simplify catalyst recovery and reuse. One patented method describes the use of an immobilized catalyst for the preparation of acyl chlorides from carboxylic acids and an acylating agent. google.com This approach offers advantages in terms of cost reduction and reduced waste generation, making it suitable for industrial-scale production. google.com

Furthermore, research into catalytic methods for related thioester synthesis has explored the use of various metal catalysts. For instance, iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for the thioesterification of acid chlorides with thiols. tudelft.nl While this applies to a subsequent reaction of the acyl chloride, it highlights the ongoing exploration of catalytic systems for reactions involving sulfur-containing compounds.

Influence of Reaction Conditions on Synthetic Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are highly dependent on the chosen reaction conditions. Key parameters that must be carefully controlled include the choice of chlorinating agent, solvent, temperature, and the presence of a catalyst.

Chlorinating Agent:

Thionyl chloride is a cost-effective and common choice, but its reactivity can sometimes lead to side reactions, especially with sensitive functional groups. youtube.comrsc.org The use of excess thionyl chloride and high temperatures can potentially lead to chlorination at the α-position of the carboxylic acid. youtube.com

Oxalyl chloride is a milder and more selective reagent, often resulting in cleaner reactions and higher yields of the desired acyl chloride, particularly for substrates with sensitive functionalities. wikipedia.orgresearchgate.net However, it is more expensive than thionyl chloride. researchgate.net

Phosphorus halides are also effective but can be less selective. masterorganicchemistry.com

Solvent: The choice of solvent is crucial for ensuring the reaction proceeds smoothly. Inert solvents like dichloromethane (DCM), toluene, or hexane (B92381) are commonly used. chemicalbook.comcommonorganicchemistry.com The solvent should be anhydrous, as the presence of water will lead to the hydrolysis of the acyl chloride back to the carboxylic acid. researchgate.netyoutube.com

Temperature: The reaction temperature needs to be optimized for the specific reagents used. Reactions with oxalyl chloride are often carried out at room temperature, while those with thionyl chloride may require heating or reflux. commonorganicchemistry.com For a substrate like 3-(ethylthio)propanoic acid, milder temperatures are generally preferred to minimize potential side reactions involving the thioether group.

Catalyst: As previously mentioned, DMF is a common catalyst that can significantly accelerate the rate of reaction with both thionyl chloride and oxalyl chloride. wikipedia.org The concentration of the catalyst must be carefully controlled, as excessive amounts can sometimes lead to the formation of byproducts. youtube.com

A summary of typical reaction conditions is presented in the table below.

Chlorinating AgentTypical SolventTypical TemperatureCatalystKey Considerations
Thionyl Chloride (SOCl₂)Neat or inert solvent (e.g., ACN)RefluxCatalytic DMFGaseous byproducts (SO₂, HCl) simplify workup. wikipedia.orgcommonorganicchemistry.com Potential for side reactions. youtube.com
Oxalyl Chloride ((COCl)₂)Inert solvent (e.g., DCM)Room TemperatureCatalytic DMFMilder, more selective reagent. wikipedia.org Gaseous byproducts (CO₂, CO, HCl). libretexts.org More expensive. researchgate.net
Phosphorus Pentachloride (PCl₅)Neat or inert solventCold to Room TempNone typically requiredSolid reagent; produces POCl₃ as a byproduct. libretexts.org

Mechanistic Investigations of this compound Formation

The formation of an acyl chloride from a carboxylic acid using a chlorinating agent like thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. libretexts.org

The mechanism for the reaction of a carboxylic acid with **thionyl chloride (SOCl₂) **involves the following key steps: libretexts.orglibretexts.orgyoutube.com

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. libretexts.orgyoutube.com

Intermediate Formation: This attack leads to the formation of a protonated acyl chlorosulfite intermediate. libretexts.org This step effectively converts the poor leaving group (-OH) into a much better leaving group. libretexts.orglibretexts.org

Chloride Ion Attack: A chloride ion, generated in the reaction, then acts as a nucleophile and attacks the carbonyl carbon of the acyl chlorosulfite intermediate. libretexts.orglibretexts.org

Tetrahedral Intermediate: This results in the formation of a tetrahedral intermediate. jove.com

Elimination and Product Formation: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and a chloride ion. jove.comlibretexts.org The final product is the acyl chloride.

The mechanism using oxalyl chloride in the presence of catalytic DMF proceeds via the Vilsmeier reagent: wikipedia.org

Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent.

Carboxylic Acid Activation: The carboxylic acid attacks the Vilsmeier reagent to form a reactive O-acyl-iminium intermediate.

Nucleophilic Attack by Chloride: A chloride ion attacks the carbonyl carbon of the activated acid.

Product Formation: This leads to the formation of the acyl chloride, along with the regeneration of the DMF catalyst and the release of CO and CO₂.

For this compound, the presence of the ethylthio group is not expected to alter the fundamental mechanistic pathway. However, the electron-donating nature of the sulfur atom could potentially influence the reactivity of the carboxylic acid. It is also crucial that the reaction conditions are controlled to prevent any unwanted reactions at the sulfur atom, such as oxidation or cleavage.

Chemical Reactivity and Advanced Transformation Pathways of 3 Ethylthio Propanoyl Chloride

Reactions Involving the Thioether Moiety

The thioether (sulfide) group in 3-(Ethylthio)propanoyl chloride is generally less reactive than the acyl chloride. However, under specific conditions, it can undergo transformations, primarily oxidation and alkylation. These reactions would typically be performed after the acyl chloride has been converted to a less reactive functional group (like an ester or amide) to avoid competing reactions.

Oxidation: The sulfur atom of the thioether can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. masterorganicchemistry.com This oxidation changes the oxidation state of the sulfur but not the carbon atoms. libretexts.org Common oxidizing agents for this transformation include hydrogen peroxide, peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), or ozone. masterorganicchemistry.com The sulfoxide itself is a chiral center if the two groups attached to it are different, opening another avenue for stereochemical complexity.

Reaction to form Sulfoxide: CH₃CH₂SCH₂CH₂CO-R + [O] → CH₃CH₂S(O)CH₂CH₂CO-R

Reaction to form Sulfone: CH₃CH₂S(O)CH₂CH₂CO-R + [O] → CH₃CH₂S(O)₂CH₂CH₂CO-R

Alkylation: The thioether can act as a nucleophile and react with strong alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a tertiary sulfonium (B1226848) salt. escholarship.org This reaction converts the neutral thioether into a positively charged sulfonium ion. escholarship.org

Oxidation Pathways and Derivatives

The sulfur atom in this compound can be selectively oxidized to afford sulfoxide and sulfone derivatives. These oxidation reactions are a common pathway for modifying the electronic and steric properties of the molecule, leading to a variety of derivatives with distinct reactivities.

The oxidation to the sulfoxide, 3-(ethylsulfinyl)propanoyl chloride, can be achieved using mild oxidizing agents. Further oxidation under more vigorous conditions yields the corresponding sulfone, 3-(ethylsulfonyl)propanoyl chloride. These oxidized derivatives are valuable intermediates in their own right, participating in a range of synthetic transformations. For instance, α-acyl sulfoxides can be utilized in Pummerer-type rearrangements. wikipedia.orgtcichemicals.comtcichemicals.com

Oxidized DerivativeStructureKey Features
3-(Ethylsulfinyl)propanoyl chlorideO=S(CC)CCC(=O)ClChiral center at the sulfur atom, precursor for Pummerer rearrangement.
3-(Ethylsulfonyl)propanoyl chlorideO=S(=O)(CC)CCC(=O)ClIncreased electrophilicity of adjacent protons, stable to many reaction conditions.

Participation in Cyclization Reactions (e.g., Sulfonium Salt Formation)

The thioether moiety in this compound can act as a nucleophile, participating in intramolecular cyclization reactions. A key example is the formation of sulfonium salts. While direct intramolecular cyclization of this compound itself is not prominently documented, the principle of thioether reactivity is well-established. For instance, sulfides readily react with alkyl halides to form stable ternary sulfonium salts. libretexts.org This reactivity suggests that under appropriate conditions, particularly with a suitable leaving group at the γ-position, this compound or its derivatives could undergo cyclization.

Vinylsulfonium salts, which are structurally related, are known to be excellent Michael acceptors, leading to the formation of cyclic products. nih.gov This highlights the potential for the sulfur atom in similar systems to facilitate ring-forming reactions.

Intermolecular and Intramolecular Rearrangements

A significant rearrangement involving derivatives of this compound is the Pummerer rearrangement. wikipedia.orgtcichemicals.comtcichemicals.comyoutube.com This reaction typically involves an alkyl sulfoxide, which upon activation with an anhydride (B1165640) (like acetic anhydride), rearranges to form an α-acyloxy-thioether. wikipedia.orgtcichemicals.com

The mechanism commences with the acylation of the sulfoxide oxygen, followed by an elimination to generate a thionium (B1214772) ion intermediate. wikipedia.orgyoutube.com This electrophilic intermediate is then trapped by a nucleophile, which can be either intermolecular or intramolecular. wikipedia.orgmanchester.ac.uk The versatility of the Pummerer rearrangement allows for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product. nih.govmdpi.com While specific examples detailing the direct use of this compound in MCRs are not extensively reported, its reactive acyl chloride functionality makes it a suitable candidate for such transformations.

For instance, acyl chlorides are known to react with various nucleophiles, a key step in many MCRs. The resulting products from such reactions could then undergo further transformations involving the thioether group. The principles of MCRs, such as the Ugi and Passerini reactions, often involve the reaction of an acid component (which can be an acyl chloride) with other reactants like isocyanides, amines, and carbonyl compounds. mdpi.com

Cascade Processes and Tandem Reactions Facilitated by its Reactivity

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the need for isolating intermediates. ub.edu The bifunctional nature of this compound lends itself to the design of cascade processes.

A hypothetical cascade could be initiated by the reaction of the acyl chloride with a suitable nucleophile, followed by a subsequent reaction involving the thioether moiety. For example, a reaction could be designed where the initial acylation product undergoes a cyclization or rearrangement facilitated by the sulfur atom. Such sequences can lead to the rapid construction of complex molecular architectures from simple starting materials. nih.govnih.govrsc.org

Metal-Catalyzed Coupling Reactions with this compound Analogues

While direct metal-catalyzed coupling reactions with this compound may be challenging due to the high reactivity of the acyl chloride group, analogues of this compound can participate in such transformations. Thioethers, in general, can be synthesized via metal cross-coupling reactions, although these methods often require high temperatures. acs.org

More relevant are reactions where the thioether itself acts as a precursor. For example, the sulfur atom can be used to direct ortho-metalation, or it can be a handle for subsequent transformations. The development of novel organocatalytic methods for thioether synthesis from aryl chlorides and alcohols under mild conditions also points towards the expanding scope of reactions involving thioether-containing molecules. acs.org

Applications As a Synthetic Building Block in Complex Molecular Architectures

Synthesis of Advanced Pharmaceutical Intermediates

As a reactive acylating agent, 3-(Ethylthio)propanoyl chloride holds potential for the synthesis of advanced pharmaceutical intermediates. The acyl chloride group can readily react with nucleophiles such as amines, alcohols, and thiols, which are common functional groups in active pharmaceutical ingredients (APIs). This reaction, known as acylation, is a fundamental transformation in medicinal chemistry used to build molecular complexity and modify the properties of drug candidates.

The introduction of the ethylthio-containing fragment can be strategic for several reasons:

Modulating Lipophilicity: The thioether group can influence the molecule's fat-solubility, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

Metabolic Handles: The sulfur atom can be a site for metabolic oxidation (e.g., to a sulfoxide (B87167) or sulfone), providing a "handle" for controlled metabolism and clearance of a drug.

Interactions with Biological Targets: The sulfur atom can engage in specific interactions, such as hydrogen bonding or coordination with metal ions, within the active site of a target protein or enzyme.

While this potential exists, specific, widely-cited examples of its use in the synthesis of late-stage clinical candidates or marketed drugs are scarce in the literature. Its structural analog, 3-(methylthio)propionyl chloride, has been noted in the context of creating inhibitors for enzymes like methionyl-tRNA synthetase, suggesting that ethylthio-containing structures could be explored for similar purposes.

Construction of Agrochemical Precursors and Derivatives

In the field of agrochemicals, which includes herbicides, insecticides, and fungicides, acyl chlorides are standard precursors for creating active ingredients. Similar to its role in pharmaceuticals, this compound can be used to synthesize various amides and esters, which are common structural motifs in modern agrochemicals.

The thioether portion of the molecule could be incorporated to:

Enhance Biological Activity: The specific size and electronics of the ethylthio group might lead to optimal binding with a target enzyme or receptor in a pest or weed.

Control Environmental Persistence: The thioether linkage can be susceptible to environmental degradation, potentially offering a way to control the persistence of the agrochemical in soil and water.

Research has shown that various hydantoin (B18101) derivatives and other heterocyclic compounds have applications as agrochemicals. The acylation of such nitrogen-containing heterocycles with a reagent like this compound represents a plausible, though not specifically documented, route to novel agrochemical candidates.

Formation of Specialty Chemicals and Advanced Materials

Beyond life sciences, acyl chlorides are employed in the synthesis of specialty chemicals and advanced materials. This compound could theoretically be used to modify polymers or surfaces. For instance, it could be reacted with hydroxyl or amine groups on a polymer backbone to append the 3-(ethylthio)propyl side chains.

Such modifications could impart new properties to the material, including:

Altered Surface Properties: Changing the hydrophobicity or refractive index of a material's surface.

Metal-Binding Sites: The thioether sulfur can act as a soft ligand for heavy metals, suggesting potential use in creating materials for environmental remediation or sensor applications.

However, specific industrial applications or research findings detailing the use of this compound for these purposes are not prominent in published materials.

Integration into Multi-Step Total Synthesis Strategies

In the total synthesis of complex natural products, every building block is chosen for its ability to introduce a specific set of atoms and functional groups efficiently. The role of a simple acyl chloride like this compound would likely be in the early stages of a synthetic sequence to install a key fragment.

A synthetic chemist might choose this reagent to introduce the C₅H₉OS unit, which could then be further elaborated. For example:

The thioether could be oxidized to a sulfoxide,

Theoretical and Computational Investigations of 3 Ethylthio Propanoyl Chloride and Its Reactions

Electronic Structure Analysis and Reactivity Predictions

An analysis of the electronic structure of 3-(Ethylthio)propanoyl chloride would be fundamental to predicting its reactivity. This would typically involve quantum chemical calculations to determine the distribution of electron density and the nature of its molecular orbitals.

Key Parameters and Predicted Reactivity:

Molecular Orbitals: The Frontier Molecular Orbital (FMO) theory would be a key predictive tool. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactions. For an acyl chloride, the LUMO is expected to be localized around the carbonyl carbon, making it a strong electrophilic site, susceptible to attack by nucleophiles. The presence of the sulfur atom might influence the energy and shape of these orbitals.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. It would be expected to show a significant positive potential (blue region) on the carbonyl carbon, confirming its electrophilicity, and negative potential (red/yellow regions) around the oxygen and chlorine atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide detailed information about charge distribution, revealing the partial atomic charges on each atom. This would quantify the electrophilic nature of the carbonyl carbon and the nucleophilic character of the sulfur and oxygen atoms.

While specific calculated values for this compound are not published, the table below illustrates the type of data that such an analysis would yield.

Table 1: Hypothetical Electronic Properties from a Computational Analysis (Note: These are illustrative values for a typical acyl chloride and not published data for this compound)

Parameter Description Predicted Characteristic for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. Expected to be influenced by the lone pairs on the sulfur atom.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. Expected to be low, indicating a strong electrophile at the carbonyl carbon.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity. A relatively small gap would suggest high reactivity.

| Partial Atomic Charge | Calculated charge on individual atoms. | A large positive charge on the carbonyl carbon; negative charges on oxygen and chlorine. |

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), could be used to model the reaction mechanisms of this compound in detail. Such studies would elucidate the step-by-step pathway of its reactions, for instance, with a nucleophile like an amine or an alcohol.

A computational study would involve:

Locating Reactants and Products: Optimizing the 3D geometry of the starting materials (this compound and the nucleophile) and the final products.

Identifying Transition States: Searching for the high-energy transition state structure that connects reactants to products. This is the energetic bottleneck of the reaction.

Calculating Reaction Energy Profile: Determining the energy changes along the reaction coordinate, including the activation energy, which governs the reaction rate.

For example, in a reaction with an amine to form an amide, a computational study would likely investigate a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion. There are currently no specific published studies detailing these mechanisms for this compound.

Conformational Analysis and Stereochemical Influences

This compound has several rotatable single bonds, leading to different spatial arrangements known as conformers. A conformational analysis would identify the most stable conformers and the energy barriers for rotation between them.

Key Rotatable Bonds: The key bonds for conformational analysis would be the C-C bonds in the propyl chain and the C-S bond.

Influence on Reactivity: The preferred conformation could influence the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles, potentially affecting reaction rates. Different conformers might exhibit slightly different spectroscopic signatures.

A detailed study would produce a potential energy surface, showing how the molecule's energy changes as bond angles are rotated. This would reveal the lowest-energy (most populated) conformer. Without specific studies, one can predict that staggered conformations, which minimize steric hindrance, would be energetically favored over eclipsed conformations.

Molecular Docking Studies in the Context of Reaction Pathways

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). In the context of reaction pathways, docking could be used if this compound were acting as an inhibitor or a substrate for an enzyme.

For this to be relevant, this compound would need to be part of a biologically active system. For example, if it were designed as a covalent inhibitor, docking studies could predict how it fits into the enzyme's active site before forming a covalent bond with a nucleophilic residue (like serine or cysteine). The study would provide a docking score, indicating the binding affinity, and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

Currently, there is no evidence in the scientific literature of molecular docking studies being performed with this compound, as its primary role appears to be a synthetic building block rather than a bioactive molecule.

Advanced Analytical Spectroscopic and Chromatographic Methods for Reaction Monitoring and Structural Elucidation

High-Resolution Mass Spectrometry for Reaction Intermediates and Products

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of reaction components with high accuracy. This technique is particularly valuable for identifying the molecular formula of 3-(Ethylthio)propanoyl chloride, its derivatives, and any transient intermediates formed during synthesis. nih.gov The ability of HRMS to provide exact mass measurements allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions.

In the context of reactions involving this compound, such as its conversion to amides or esters, HRMS can be used to track the disappearance of the starting material and the appearance of the product. For instance, in the synthesis of acyl-coenzyme A (acyl-CoA) thioesters, which are structurally related to this compound, liquid chromatography-hybrid quadrupole/Orbitrap HRMS has been effectively used. nih.gov This method allows for the simultaneous quantification of acyl-CoA thioesters and the measurement of isotopic labeling, providing deep insights into metabolic pathways. nih.gov A similar approach could be applied to monitor the conversion of this compound in complex biological or chemical systems.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural information. For organosulfur compounds, characteristic fragmentation pathways can help to pinpoint the location of the sulfur atom and the nature of the functional groups present. acs.org For example, the fragmentation of organosulfate compounds has been shown to produce specific fragment ions that are indicative of the sulfur-containing functional group. acs.org

Table 1: Illustrative HRMS Data for a Thioether-Containing Compound

ParameterValueReference
CompoundEthyl Sulfate (as an organosulfur analogue) acs.org
Theoretical m/zC₂H₅SO₄⁻: 125.9915 acs.org
Major Fragment Ions (MS²)SO₃⁻ (m/z 79.9568), HSO₄⁻ (m/z 96.9598) acs.org

This table provides an example of the type of data obtained from HRMS analysis of a related organosulfur compound, illustrating the level of detail that can be achieved.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR for Complex Structures)

While standard 1D NMR (¹H and ¹³C) provides fundamental structural information, advanced NMR techniques are often required for the complete and unambiguous structural elucidation of this compound and its derivatives. chemaxon.comemerypharma.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing connectivity between atoms within a molecule. chemaxon.comemerypharma.comlibretexts.org

For example, a COSY spectrum would reveal the coupling between protons on adjacent carbon atoms in the ethyl and propanoyl moieties of the molecule. An HSQC spectrum would correlate each proton to its directly attached carbon atom, while an HMBC spectrum would show longer-range correlations (typically over 2-3 bonds), which is invaluable for identifying the connectivity around the carbonyl group and the thioether linkage. libretexts.org The application of 2D NMR has been demonstrated to be crucial in confirming the assignments of ¹H and ¹³C NMR spectra for newly synthesized thioether compounds. chemaxon.com

Flow NMR is an emerging technique that allows for real-time monitoring of chemical reactions. pharmtech.comresearchgate.netnih.gov By flowing the reaction mixture through an NMR spectrometer, it is possible to track the concentration of reactants, intermediates, and products over time, providing valuable kinetic and mechanistic data. researchgate.netnih.gov This would be particularly useful for optimizing the synthesis of this compound or its subsequent reactions.

For complex derivatives of this compound that may exist as solid materials or polymers, solid-state NMR (ssNMR) can provide structural insights that are not accessible through solution-state NMR. Solid-state ³³S NMR, for instance, has been shown to be highly sensitive to the local molecular structure of organosulfur compounds, including dihedral angles, making it a powerful tool for investigating cross-linked structures in polymers. morressier.com

Table 2: Representative 2D NMR Correlations for a Thioether Moiety

2D NMR ExperimentExpected Correlation for a -CH₂-S-CH₂- FragmentPurpose
COSYNo correlation expected between the two CH₂ groupsIdentifies proton-proton couplings within the same alkyl chain
HSQCCorrelation between the protons and their directly bonded carbonsAssigns carbon signals based on proton assignments
HMBCCorrelation from the protons of one CH₂ group to the carbon of the other CH₂ groupConfirms the thioether linkage across the sulfur atom

This table illustrates the expected correlations in 2D NMR spectra that would be used to confirm the structure of the thioether linkage.

Chromatographic Techniques for Purity Assessment and Isomer Separation in Complex Reaction Mixtures (e.g., Chiral HPLC, GC-MS for Volatile Derivatives)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and isomers. Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile organosulfur compounds. nih.govchromatographyonline.com Given the likely volatility of this compound, GC-MS would be a suitable method for its quantification and identification, especially in complex environmental or industrial samples. nih.gov The mass spectrometer provides definitive identification of the separated components based on their mass spectra. The derivatization of less volatile thioether compounds can also facilitate their analysis by GC-MS. nih.gov

High-performance liquid chromatography (HPLC) is another powerful separation technique, particularly for less volatile or thermally labile derivatives of this compound. chromatographyonline.com When coupled with a mass spectrometer (LC-MS), it provides a robust platform for the analysis of complex mixtures. nih.gov

In cases where derivatives of this compound may be chiral, for example, if the sulfur atom is oxidized to a sulfoxide (B87167), chiral HPLC becomes a critical tool for the separation of enantiomers. longdom.orgmdpi.comlongdom.org The use of chiral stationary phases allows for the resolution of enantiomeric pairs, which is often crucial in pharmaceutical and biological applications where different enantiomers can have distinct activities. longdom.orglongdom.org Various chiral selectors, including polysaccharide-based and protein-based materials, are available for the separation of chiral sulfur compounds. longdom.org

Table 3: Chromatographic Methods for the Analysis of Thioether Compounds

TechniqueApplicationAnalytesReference
GC-MSIdentification and quantification of volatile organosulfur compoundsThioethers, sulphones, thiophenes nih.gov
Chiral HPLCSeparation of enantiomers of chiral sulfur compoundsChiral sulfoxides longdom.orgmdpi.com
LC-HRMSQuantification and isotopic labeling analysis of thioestersAcyl-CoA thioesters nih.gov
GC-MS with DerivatizationAnalysis of volatile thiols3-Mercaptohexanol, 4-mercapto-4-methyl-2-pentanone nih.gov

This table summarizes various chromatographic techniques and their applications in the analysis of thioether and related organosulfur compounds.

X-ray Crystallography for Complex Structure Determination of Derivatives and Intermediates

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds. nih.govwikipedia.org While obtaining a suitable single crystal of the reactive this compound itself may be challenging, this technique is invaluable for elucidating the precise molecular geometry of its stable, crystalline derivatives or reaction intermediates. rsc.orgreading.ac.uk

The structural data obtained from X-ray crystallography, including bond lengths, bond angles, and torsion angles, provides definitive proof of a compound's structure and stereochemistry. nih.gov For example, if this compound is used to synthesize a novel heterocyclic compound or a metal complex, X-ray crystallography can confirm the exact mode of bonding and the spatial arrangement of the atoms. The crystal structures of various thioether-containing molecules, including macrocycles and coordination polymers, have been successfully determined using this method. rsc.orgnih.gov This information is critical for understanding structure-activity relationships and for rational drug design.

Table 4: Illustrative Crystallographic Data for a Thioether-Containing Compound

ParameterExample Value for a Cyclic Thioether DerivativeReference
Crystal SystemOrthorhombic researchgate.net
Space GroupPbca researchgate.net
Unit Cell Dimensionsa = 14.271 Å, b = 20.424 Å, c = 11.766 Å researchgate.net
Key Bond Length (C-S)~1.8 ÅGeneral Value

This table presents example crystallographic data for a thioether-containing compound to illustrate the type of information obtained from an X-ray diffraction study.

Future Research Directions and Unexplored Reactivity of 3 Ethylthio Propanoyl Chloride

Novel Synthetic Transformations and Reaction Conditions

The dual functionality of 3-(Ethylthio)propanoyl chloride presents opportunities for developing new intramolecular and intermolecular reactions. Future research could focus on the following areas:

Intramolecular Cyclization Reactions: The proximity of the electrophilic acyl chloride and the nucleophilic sulfur atom suggests the potential for controlled cyclization reactions to form sulfur-containing heterocyclic compounds. Research into Lewis acid or transition-metal catalysis could facilitate these transformations, leading to the synthesis of novel thiolactones or other sulfur-containing rings, which are prevalent in biologically active molecules.

Controlled Polymerization: The bifunctional nature of this compound could be exploited in step-growth polymerization. By carefully selecting reaction conditions, it may be possible to control whether the acyl chloride or the thioether moiety participates in the polymerization, or if both are involved, leading to cross-linked or hyperbranched polymers with unique properties.

Multicomponent Reactions: Designing one-pot multicomponent reactions involving this compound could provide rapid access to complex molecular architectures. For instance, a reaction involving an amine, a nucleophile to react with the thioether, and this compound could assemble three or more components in a single synthetic operation. A study on the regioselective reaction of heterocyclic N-oxides, an acyl chloride, and cyclic thioethers demonstrates the potential for such complex transformations nih.gov.

Thioether-Directed Reactions: The ethylthio group could act as a directing group in transition-metal-catalyzed reactions, enabling functionalization at specific positions of the molecule. This approach could lead to the development of novel C-H activation or cross-coupling reactions.

A summary of potential novel transformations is presented in the table below:

Reaction TypePotential CatalystPotential Product
Intramolecular CyclizationLewis Acids, Transition MetalsThiolactones, Sulfur-containing heterocycles
Controlled PolymerizationInitiators, Monomer Concentration ControlLinear, Cross-linked, or Hyperbranched Polymers
Multicomponent ReactionsVarious catalysts depending on reactantsComplex acyclic and heterocyclic molecules
Thioether-Directed ReactionsTransition Metals (e.g., Pd, Rh, Ru)Site-selectively functionalized derivatives

Expanded Applications in Emerging Chemical Fields

The unique structural features of this compound suggest its potential utility in several emerging areas of chemistry beyond its role as a simple acylating agent.

Materials Science: The presence of a sulfur atom makes this molecule a candidate for the synthesis of novel polymers with high refractive indices or for the preparation of self-assembling monolayers on gold surfaces. The acyl chloride provides a reactive handle for grafting these molecules onto various substrates.

Medicinal Chemistry: Thioether and acyl chloride moieties are present in numerous biologically active compounds. This compound could serve as a scaffold for the synthesis of new drug candidates. Research into its derivatives could lead to the discovery of compounds with interesting pharmacological properties. The synthesis of thiol derivatives of biologically active compounds for nanotechnology applications highlights the importance of such building blocks mdpi.com.

Chemical Biology: As a reactive probe, this compound or its derivatives could be used to selectively label proteins or other biomolecules. The thioether could be designed to interact with specific biological targets, while the acyl chloride provides a means for covalent modification.

Development of Sustainable Synthetic Protocols and Green Chemistry Approaches

Future research will undoubtedly focus on developing more environmentally friendly methods for the synthesis and application of this compound, in line with the principles of green chemistry.

Greener Synthesis of the Compound: The current synthesis of acyl chlorides often involves hazardous reagents like thionyl chloride or oxalyl chloride. Future research could explore catalytic methods for the direct conversion of the corresponding carboxylic acid to the acyl chloride, or investigate solvent-free reaction conditions.

Use of Greener Solvents: Exploring the reactivity of this compound in green solvents such as ionic liquids, supercritical fluids, or bio-based solvents like Cyrene™ would be a significant step towards sustainability acs.org.

Catalytic and Atom-Economic Reactions: Developing catalytic transformations that utilize this compound with high atom economy will be crucial. This involves designing reactions where most of the atoms of the reactants are incorporated into the final product, minimizing waste.

Alternative Energy Sources: The use of microwave irradiation or ultrasonication could accelerate reactions involving this compound, potentially leading to higher yields and reduced energy consumption.

A table summarizing potential green chemistry approaches is provided below:

Green Chemistry PrincipleApplication to this compound
PreventionDeveloping high-yield, low-waste syntheses of and from the compound.
Atom EconomyDesigning reactions that maximize the incorporation of all materials used.
Less Hazardous Chemical SynthesesReplacing hazardous reagents like thionyl chloride with greener alternatives.
Designing Safer ChemicalsSynthesizing derivatives with reduced toxicity and enhanced efficacy.
Safer Solvents and AuxiliariesUtilizing water, ionic liquids, or bio-solvents in its reactions.
Design for Energy EfficiencyEmploying alternative energy sources like microwaves or ultrasound.
Use of Renewable FeedstocksInvestigating bio-based routes to its precursor, 3-(ethylthio)propanoic acid.
Reduce DerivativesDeveloping one-pot reactions to minimize protection/deprotection steps.
CatalysisEmploying catalytic amounts of reagents instead of stoichiometric ones.

Exploration of Unconventional Reactivity Pathways and Activation Methods

Moving beyond traditional thermal activation, future research could explore novel ways to trigger the reactivity of this compound.

Photocatalysis: The thioether moiety could be susceptible to single-electron transfer (SET) under photocatalytic conditions. This could open up new radical-based reaction pathways, allowing for transformations that are not accessible through traditional ionic mechanisms. For instance, recent studies have shown the photochemical organocatalytic synthesis of thioethers from aryl chlorides nih.gov.

Electrochemistry: Electrochemical methods could be employed to selectively oxidize or reduce the thioether or to facilitate the reactions of the acyl chloride under mild conditions, offering a high degree of control over the reactivity.

Enzymatic Reactions: The development of enzymes that can recognize and transform this compound or its derivatives could lead to highly selective and environmentally benign synthetic processes.

Computational Studies: In silico studies can play a vital role in predicting the reactivity of this compound under various conditions. Computational modeling can help to elucidate reaction mechanisms, predict the feasibility of new transformations, and guide experimental design, as demonstrated in studies on the reactions of thioethers with hydroperoxides whiterose.ac.uk.

The exploration of these unconventional activation methods could unlock entirely new chapters in the chemistry of this versatile bifunctional molecule.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 3-(ethylthio)propanoyl chloride from its precursor acids?

Methodological Answer: The compound can be synthesized via two primary routes:

  • Route 1: Reacting 3-(ethylthio)propanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. This typically requires refluxing in an inert solvent (e.g., dichloromethane) for 4–6 hours, followed by distillation to isolate the acyl chloride .
  • Route 2: Direct thioetherification of β-propiolactone with ethyl mercaptan, yielding 3-(ethylthio)propanoic acid (60% yield), which is subsequently converted to the acyl chloride using SOCl₂. Key factors include maintaining dry conditions and controlling stoichiometry to minimize hydrolysis .
    Characterization: Confirm purity via FT-IR (C=O stretch ~1800 cm⁻¹, S-C bond ~650 cm⁻¹) and ¹H/¹³C NMR (e.g., ethylthio group δ ~2.5–3.0 ppm) .

Q. How does the ethylthio substituent affect the stability and reactivity of this compound compared to unsubstituted propanoyl chloride?

Methodological Answer:

  • Stability: The ethylthio group increases steric hindrance, reducing susceptibility to hydrolysis compared to aliphatic acyl chlorides. However, the sulfur atom may participate in redox side reactions under oxidizing conditions (e.g., with SOCl₂) .
  • Reactivity: The electron-donating ethylthio group lowers electrophilicity at the carbonyl carbon, slowing nucleophilic acyl substitution. Reactivity can be restored using Lewis acid catalysts (e.g., AlCl₃) in Friedel-Crafts reactions .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • FT-IR: Identify carbonyl (C=O, ~1800 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches.
  • NMR: ¹H NMR for ethylthio protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) and ¹³C NMR for carbonyl carbon (~170 ppm).
  • GC-MS: Use inert columns (e.g., DB-5MS) to detect decomposition products (e.g., ethyl disulfides) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 210–230 nm) for purity analysis .

Advanced Research Questions

Q. How can researchers mitigate unexpected oxidative condensation byproducts during the synthesis of this compound using thionyl chloride?

Methodological Answer:

  • Mechanistic Insight: Thionyl chloride can act as both a chlorinating agent and an oxidant. In reactions with sulfur-containing precursors, redox processes may lead to dimeric or quinone-like byproducts (e.g., observed in analogous syntheses of phenolic acyl chlorides) .
  • Mitigation Strategies:
    • Use stoichiometric control (excess SOCl₂) to favor chlorination over oxidation.
    • Add radical scavengers (e.g., BHT) to suppress free-radical condensation pathways.
    • Monitor reaction progress via TLC or in situ IR to terminate before side reactions dominate .

Q. What computational methods are suitable for predicting the electronic and steric effects of the ethylthio group on the reactivity of this compound?

Methodological Answer:

  • DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic attack susceptibility. The ethylthio group’s electron-donating nature raises LUMO energy, reducing electrophilicity.
  • Molecular Dynamics (MD): Simulate steric effects in catalytic systems (e.g., asymmetric cross-coupling reactions). The ethylthio group may hinder access to chiral catalysts, requiring ligand optimization .
  • Software Tools: Gaussian (DFT), ORCA (reaction pathways), and VMD (visualization) .

Q. What are the challenges in achieving enantioselective reactions with this compound as an electrophile?

Methodological Answer:

  • Steric Hindrance: The ethylthio group creates a bulky environment, reducing catalyst-substrate compatibility. Use chiral ligands with flexible backbones (e.g., Josiphos) to accommodate steric bulk .
  • Electronic Effects: The sulfur atom may coordinate with metal catalysts (e.g., Ni, Pd), altering reaction pathways. Test alternative metals (e.g., Cu) to minimize unwanted coordination .
  • Case Study: In asymmetric reductive cross-coupling, enantiomeric excess (91% ee) was achieved using (R,R)-L1 ligand, but yields remained moderate (65%). Optimize solvent polarity (e.g., THF vs. DCM) to improve both yield and selectivity .

Q. How can researchers resolve contradictions in reported reactivity data for sulfur-containing acyl chlorides in nucleophilic substitutions?

Methodological Answer:

  • Data Reconciliation:
    • Compare solvent effects: Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states, while non-polar solvents may favor side reactions.
    • Assess nucleophile strength: Thiols may undergo disulfide formation with sulfur-containing acyl chlorides, complicating product isolation. Use tert-butylthiols to minimize oxidation .
    • Re-examine reaction conditions (e.g., temperature, catalyst loading) across studies to identify critical variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Ethylthio)propanoyl chloride
Reactant of Route 2
3-(Ethylthio)propanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.